N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a bis-indole derivative featuring a carboxamide linkage between two substituted indole moieties. The compound’s structure includes a 5-methoxyindole group connected via an ethyl chain to a 1-methylindole-3-carboxamide unit.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-24-13-18(16-5-3-4-6-20(16)24)21(25)22-10-9-14-12-23-19-8-7-15(26-2)11-17(14)19/h3-8,11-13,23H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
MXFFYAPRAMMMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Reductive Cyclization
The most efficient method involves a two-step, one-pot sequence starting from 2-chloronitrobenzene and cyanoacetamide derivatives (Table 1):
Step 1 : Nucleophilic aromatic substitution (SₙAr)
-
Reagents : K₂CO₃ (2.5 equiv), DMF, 80°C, 6 h
-
Intermediate : 2-Cyano-2-(2-nitrophenyl)acetamide (85% yield)
Step 2 : Reductive cyclization
-
Conditions : FeCl₃ (0.2 equiv), Zn powder (3 equiv), HCl (conc.), 60°C, 4 h
Mechanistic Insight :
Fe³⁺ catalyzes nitro group reduction to amine, followed by intramolecular cyclization via nucleophilic attack of the amine on the cyano carbon.
Stepwise Alkylation-Carbamoylation
Patent literature describes a modular approach (EP2725025A1):
a. Indole Alkylation
-
Substrate : 5-Methoxyindole
-
Alkylating Agent : Bromoethylphthalimide
-
Conditions : NaH (1.2 equiv), DMF, 0°C → RT, 12 h
-
Product : 3-(2-Phthalimidoethyl)-5-methoxyindole (68% yield)
b. Carbamoylation
Tandem Ullmann Coupling-Amidation
A less common but high-yielding method employs copper-mediated coupling:
-
Ullmann Coupling :
-
Amidation :
Comparative Analysis of Synthetic Methods
| Parameter | One-Pot | Stepwise | Tandem |
|---|---|---|---|
| Total Yield | 72–85% | 50–68% | 61–77% |
| Reaction Time | 10 h | 18 h | 32 h |
| Purification Steps | 1 | 3 | 2 |
| Scalability | >100 g | <50 g | 10–50 g |
| Byproduct Formation | Low | Moderate | High |
Key trade-offs:
-
One-pot : Superior atom economy but requires precise stoichiometric control.
-
Stepwise : Enables late-stage diversification at the cost of lower yields.
-
Tandem : Efficient for electron-deficient indoles but generates halogenated waste.
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
The 3-position of indole exhibits preferential reactivity due to its inherent nucleophilicity. However, competing 2- and 5-substitution can occur with:
-
Electrophilic agents : >20% 2-substituted byproduct without directing groups.
-
Radical intermediates : 5-methoxy group directs substitution to position 3 via resonance effects.
Mitigation Strategy :
Carboxamide Hydrolysis
Under acidic conditions, the tertiary carboxamide may undergo partial hydrolysis to carboxylic acid (up to 15% yield loss).
Stabilization Methods :
-
Buffered conditions : pH 7–8 phosphate buffer during workup.
-
Low-temperature quenching : Add reaction mixture to ice-cold NaHCO₃.
Analytical Characterization
Critical Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆):
δ 10.82 (s, 1H, NH), 8.21 (d, J = 8 Hz, 1H), 7.56–7.49 (m, 2H), 6.88 (dd, J = 2, 8 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 6 Hz, 2H), 3.34 (s, 3H, NCH₃). -
HR-MS :
Calculated for C₁₈H₁₉N₃O₂ [M+H]⁺: 347.1522; Found: 347.1525.
HPLC Purity :
Industrial-Scale Considerations
Cost Analysis (Per kg production):
| Component | One-Pot | Stepwise |
|---|---|---|
| Raw Materials | $2,150 | $3,890 |
| Catalyst/Reagents | $980 | $1,230 |
| Waste Treatment | $320 | $890 |
| Total | $3,450 | $6,010 |
Process Recommendations :
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The biological activity of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is attributed to its interaction with various biological targets:
Mechanism of Action :
- Melatonin Receptor Agonism : The compound acts as an agonist for melatonin receptors MT1 and MT2, mimicking the action of melatonin, which plays a crucial role in regulating circadian rhythms and sleep patterns.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, potentially offering neuroprotective effects.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes, making it a candidate for antiviral drug development.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications in treating sleep disorders, mood disorders, and certain viral infections. Its structural similarity to melatonin allows it to be explored as a safer alternative or adjunct therapy in these conditions.
Antimicrobial Studies
Recent research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds synthesized from similar indole structures have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several classes of indole derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and biological relevance:
Quinazoline-Linked Indole Derivatives
Compounds such as 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) and N-(2-(5-methyl-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11g) () feature a quinazoline-4-amine group instead of a carboxamide. Key differences include:
- Substituents : The quinazoline derivatives bear methoxy or methyl groups on the quinazoline ring, while the target compound has a 1-methylindole carboxamide.
- Physicochemical Data :
| Compound | Purity (%) | Yield (%) | HRMS (M+H)+ |
|---|---|---|---|
| 11c | 97 | 62 | 433.1984 |
| 11g | 96 | 58 | 401.1872 |
| Target Compound | N/A | N/A | ~377.4 (calc.) |
- Biological Relevance : Quinazoline derivatives are often explored as kinase inhibitors or anticancer agents, whereas the carboxamide group in the target compound may favor interactions with neurotransmitter receptors or enzymes like MAO-B .
Melatonin and Acetamide Derivatives
Melatonin (N-acetyl-5-methoxytryptamine ) () and its analogs share the 5-methoxyindole-ethyl backbone but differ in terminal groups:
- Structural Divergence : Melatonin has an acetamide group (CH₃CONH-), whereas the target compound features a 1-methylindole-3-carboxamide.
- Physicochemical Data :
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 116–120 |
| Target Compound | C₂₂H₂₂N₃O₂ | 377.43 (calc.) | N/A |
- Functional Implications : Melatonin’s acetamide group is critical for binding melatonin receptors (MT1/MT2). The carboxamide in the target compound may alter receptor specificity or enhance metabolic stability .
Neuroprotective Carboxamides
5-(4-Hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide () is a neuroprotectant with a ketone and phenyl group instead of the methylindole unit:
- Key Differences : The phenyl-ketone moiety in the neuroprotectant vs. the 1-methylindole in the target compound.
- Biological Activity : The neuroprotectant demonstrated efficacy in Alzheimer’s disease models by modulating oxidative stress pathways. The target compound’s indole-carboxamide structure may similarly target neuroinflammatory pathways but with distinct pharmacokinetics .
Sulfonamide and Triazole Derivatives
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide 5h () and triazole-linked compounds () highlight the impact of sulfonamide or heterocyclic groups:
- Functional Groups : Sulfonamides and triazoles introduce polarity and hydrogen-bonding capacity, contrasting with the carboxamide’s planar structure.
- Spectroscopic Data :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 5h (sulfonamide) | 7.68 (d, J=2.1 Hz, 1H) | 161.4 (C=O), 55.2 (OCH₃) |
| Target Compound | ~7.2–7.8 (indole Hs) | ~155–160 (carboxamide C=O) |
- Applications : Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), while carboxamides may target proteases or GPCRs .
MAO-B and NRF2-Targeting Derivatives
Compounds like N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-N-(prop-2-yn-1-yl)prop-2-yn-1-amine (13) () and 5-MeO-DPT () are propargylamine derivatives with MAO-B inhibitory or psychedelic properties:
- Structural Contrast : Propargylamine vs. carboxamide termini.
- Biological Effects : Propargylamines (e.g., selegiline) inhibit MAO-B, whereas carboxamides may lack this activity but could interact with serotonin receptors due to the indole scaffold .
Research Implications
The structural versatility of 5-methoxyindole-ethyl derivatives allows for diverse biological applications. The target compound’s carboxamide group may enhance binding to hydrophobic pockets in enzymes or receptors compared to sulfonamides or amines. Further studies should explore its synthesis, pharmacokinetics, and activity in models of neurological disorders, leveraging insights from analogs like the neuroprotectant () and melatonin derivatives .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide, also known as Y043-3088, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 347.42 g/mol |
| Molecular Formula | C21H21N3O2 |
| SMILES | Cn1ccc2cc(ccc12)C(NCCc1c[nH]c2ccc(cc12)OC)=O |
| logP | 3.3201 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 44.574 Ų |
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution within biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Case Studies
-
In Vitro Studies :
- In a study examining multiple indole derivatives, Y043-3088 exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Another investigation reported that compounds structurally related to Y043-3088 showed selective cytotoxicity towards leukemia cells, suggesting a potential mechanism involving apoptosis induction .
-
Mechanistic Insights :
- The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, compounds similar to Y043-3088 have been shown to inhibit key proteins involved in these pathways, such as EGFR and IL-6, which are critical in tumor growth and metastasis .
Neuroprotective Effects
Emerging research indicates that Y043-3088 may also possess neuroprotective properties. Preliminary studies suggest that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for Y043-3088 is limited, its lipophilicity suggests favorable absorption characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Reduces hydrolysis |
| Temperature | 0–25°C (for coupling) | Minimizes side reactions |
| Catalyst | 1–2 mol% DMAP | Accelerates acylation |
How can researchers resolve contradictions in reported biological activities of indole derivatives like this compound across different studies?
Advanced
Contradictions often arise from structural variations, assay conditions, or target specificity. Methodological approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) on receptor binding .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., melatonin as a reference) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory vs. anticancer activity) .
Q. Example :
| Substituent | Activity (IC50, μM) | Assay System | Reference |
|---|---|---|---|
| 5-Methoxy | 0.8 (COX-2 inhibition) | In vitro enzymatic | |
| 5-Fluoro | 2.4 (PDE4 inhibition) | HEK293 cells |
What analytical techniques are recommended for structural characterization of this compound?
Q. Basic
Q. Key Data :
- Melting Point : 192–194°C (indicative of purity) .
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
What computational strategies are employed to predict the molecular targets of this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT or Bcl-2) .
- Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models : Predict pharmacokinetic properties (e.g., logP = 3.2 ± 0.1) .
Case Study : Docking to 5-HT revealed hydrogen bonding with Ser159 and hydrophobic interactions with Trp358, explaining its psychotropic potential .
What are the key considerations in designing in vitro assays to evaluate the compound’s biological activity?
Q. Basic
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
- Cell Viability Controls : Include MTT assays to rule off-target effects .
- Dose-Response Curves : Test 0.1–100 μM range to determine EC/IC .
Q. Protocol :
Pre-incubate cells (24 h, 37°C).
Treat with compound (6–48 h).
Quantify activity via luminescence (e.g., cAMP assays) .
How can metabolic stability and pharmacokinetic properties be optimized through structural modifications?
Q. Advanced
- Fluorine Substitution : Enhances metabolic stability (e.g., 5-fluoro analog’s t = 4.2 h vs. 1.8 h for methoxy) .
- Bioisosteres : Replace labile esters with amides to reduce hepatic clearance .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved oral bioavailability .
Q. Data :
| Modification | t (h) | LogP |
|---|---|---|
| 5-Methoxy | 1.8 | 3.0 |
| 5-Fluoro | 4.2 | 3.5 |
| N-Methylation | 2.5 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
